molecular formula C11H13Cl3O3 B13950575 2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester CAS No. 63938-45-4

2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester

Cat. No.: B13950575
CAS No.: 63938-45-4
M. Wt: 299.6 g/mol
InChI Key: KJANJZUJQIINKA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester" features a furan ring substituted with a tert-butyl group at the 5-position and a 2,2,2-trichloroethyl ester moiety at the carboxylic acid group. For example, the unsubstituted analog, 2-furoic acid, 2,2,2-trichloroethyl ester (CAS 63938-48-7), has a molecular weight of 177.47 g/mol and a hydrolysis constant (log10WS) of -7.43, indicating moderate stability in aqueous environments . The tert-butyl group in the target compound likely enhances steric hindrance and lipophilicity, which may influence reactivity and solubility compared to simpler derivatives.

Synthetic Applications 2,2,2-Trichloroethyl esters are widely used as protective groups for carboxylic acids in organic synthesis. They are formed via reaction with 2,2,2-trichloroethanol and dicyclohexylcarbodiimide (DCC) and are cleaved under mild conditions using zinc and acetic acid . This protective strategy has been employed in synthesizing cephalosporins, oligonucleotides, and prostaglandins . The tert-butyl substituent in the target compound may confer additional stability during synthetic steps requiring harsh conditions.

Properties

CAS No.

63938-45-4

Molecular Formula

C11H13Cl3O3

Molecular Weight

299.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 5-tert-butylfuran-2-carboxylate

InChI

InChI=1S/C11H13Cl3O3/c1-10(2,3)8-5-4-7(17-8)9(15)16-6-11(12,13)14/h4-5H,6H2,1-3H3

InChI Key

KJANJZUJQIINKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield Notes
Oxidation of furfuryl alcohol to 2-furoic acid Biocatalytic oxidation using Nocardia corallina whole or resting cells Batch cultivation at pH 7.0, 0.6% DMF, 8–21 h Up to 98% conversion High selectivity and mild conditions
Esterification of 5-tert-butyl-2-furoic acid with 2,2,2-trichloroethanol or derivatives Use of tert-butyl 2,2,2-trichloroacetimidate in nonpolar solvents Room temperature, 1–2 equivalents reagent 80–90% isolated yield Mild conditions, high purity, minimal decomposition
Formation of 1-(5-tert-butyl-2-furamido)-2,2,2-trichloroethanol intermediates Reaction of 5-tert-butyl-2-furamide with chloral Anhydrous conditions, controlled temperature Not specified Intermediate for further esterification

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic chemical shifts for the furan ring protons, tert-butyl group methyls, and trichloroethyl methylene protons are used to confirm structure.
  • Mass Spectrometry: Molecular ion peaks consistent with the esterified compound.
  • HPLC: Used to monitor the purity and conversion during synthesis, especially in biocatalytic oxidation steps.

Summary of Research Findings

  • Biocatalytic oxidation is an effective green method to produce 2-furoic acid from furfuryl alcohol precursors, which can be functionalized further.
  • The use of tert-butyl 2,2,2-trichloroacetimidate as an esterification reagent provides a mild, high-yielding route to form 2,2,2-trichloroethyl esters, including those of substituted furoic acids.
  • Multi-step synthetic routes involving chloral and phosphorus pentachloride intermediates allow for the preparation of complex trichloroethyl esters with various furan substitutions.

Chemical Reactions Analysis

Types of Reactions

2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trichloroethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols.

Scientific Research Applications

2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The furan ring and ester moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 2,2,2-Trichloroethyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) log10WS Key Applications/Properties References
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester C11H13Cl3O3 ~283.58 (estimated) N/A Hypothesized: Protective group, bioactive agent
2-Furoic acid, 2,2,2-trichloroethyl ester C7H5Cl3O3 245.47 -7.43 Hydrolysis stability; potential anesthetic use
Propanoic acid, 2,2,2-trichloroethyl ester C5H7Cl3O2 205.47 N/A Gas chromatography derivatization
Carbonic acid, propyl 2,2,2-trichloroethyl ester C6H9Cl3O3 227.49 N/A Anesthetic and analgesic properties
3-Fluorobenzoic acid, 2,2,2-trichloroethyl ester C9H6Cl3FO2 275.50 N/A High lipophilicity (logP ~3.02)

Key Comparisons:

Chlorine substituents ortho to ester groups (e.g., in biphenyl sulfates) reduce S–O bond stability , but the tert-butyl group’s electronic effects may counterbalance this in the target compound.

The tert-butyl group may alter bioavailability or target specificity. Carbonic acid, propyl 2,2,2-trichloroethyl ester exhibits anesthetic properties , implying that the target compound’s furan and tert-butyl moieties could expand its pharmacological profile.

Lipophilicity and Solubility

  • Fluorinated analogs (e.g., 3-fluorobenzoic acid ester) have logP values ~3.02 , while the tert-butyl group in the target compound may further increase hydrophobicity, affecting membrane permeability or environmental persistence.

Synthetic Utility

  • 2,2,2-Trichloroethyl chloroformate is used in derivatizing amines for GC-MS analysis , suggesting the target compound’s ester group could serve similar analytical roles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester?

  • Methodological Answer : The ester is synthesized via a two-step process:

Esterification : React 5-tert-butyl-2-furoic acid with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or under basic conditions (e.g., pyridine). This forms the trichloroethyl ester .

Purification : Column chromatography or recrystallization is used to isolate the product.

  • Key Validation : Confirm the ester’s structure via 1^1H/13^13C NMR (e.g., characteristic peaks for the trichloroethyl group at δ ~4.5–5.0 ppm) and mass spectrometry .

Q. How is the 2,2,2-trichloroethyl ester group utilized as a protecting group in organic synthesis?

  • Methodological Answer : The trichloroethyl (TCE) ester acts as a robust carboxyl-protecting group due to its stability under acidic/basic conditions. It is selectively removed using zinc dust in acetic acid , which reduces the C–Cl bonds without affecting other functional groups .
  • Example Application : In peptide synthesis, TCE esters protect carboxylic acids during amide bond formation. Post-synthesis, deprotection is achieved in >90% yield under mild conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm ester C=O stretching (~1740–1720 cm1^{-1}) and absence of free carboxylic acid O–H (~2500–3300 cm1^{-1}) .
  • NMR : Use DEPT-135 to distinguish CH3_3 (tert-butyl) and CH2_2Cl3_3 groups. 19^19F NMR (if fluorinated analogs exist) and 13^13C NMR for steric/electronic analysis .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the steric and electronic properties of the ester?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group at position 5 restricts rotation around the furan ring, potentially altering reactivity in nucleophilic acyl substitutions. X-ray crystallography (if available) can quantify dihedral angles .
  • Electronic Effects : Electron-donating tert-butyl groups may stabilize the ester carbonyl via inductive effects, slowing hydrolysis. Compare reaction rates with non-substituted analogs using HPLC or kinetic studies .

Q. What factors contribute to contradictory reports on the stability of TCE esters under varying pH conditions?

  • Methodological Answer :

  • Experimental Variables : Stability discrepancies arise from differences in solvent polarity (e.g., aqueous vs. THF), temperature, or metal catalysts. For example, TCE esters hydrolyze faster in polar aprotic solvents due to increased electrophilicity .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in TCE) enhance stability, but bulky groups (e.g., tert-butyl) may slow hydrolysis. Design pH-dependent stability assays with controlled buffers and LC-MS monitoring .

Q. How can computational modeling predict the reactivity of this ester in catalytic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the ester’s geometry using Gaussian or ORCA to compute frontier molecular orbitals (FMOs). The LUMO energy of the carbonyl group predicts nucleophilic attack susceptibility .
  • MD Simulations : Simulate solvent interactions to model hydrolysis pathways. Validate with experimental kinetic data .

Q. What strategies resolve challenges in synthesizing analogs with mixed protecting groups (e.g., TCE and Fmoc)?

  • Methodological Answer :

  • Orthogonal Protection : Use TCE for carboxyl and Fmoc for amine protection. Deprotect Fmoc first with piperidine, then TCE with Zn/AcOH .
  • Validation : Monitor deprotection via TLC (e.g., ninhydrin for amines) and characterize intermediates via MALDI-TOF .

Data Contradiction Analysis

Q. Conflicting reports exist on the efficiency of Zn/AcOH for TCE ester deprotection. How to troubleshoot?

  • Methodological Answer :

  • Parameter Optimization : Vary Zn particle size (e.g., 100–200 mesh), acetic acid concentration (10–50%), and reaction time. Monitor by 1^1H NMR for residual ester .
  • Side Reactions : Trace moisture or oxygen may oxidize Zn. Use degassed solvents and inert atmospheres. Compare yields under N2_2 vs. ambient conditions .

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